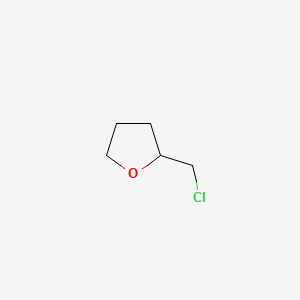

Tetrahydrofurfuryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2874. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJLGIMHHWKRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883930 | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | 2-Chloromethyl tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150-151 °C | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.110 @ 25 °C | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3003-84-7 | |

| Record name | 2-(Chloromethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3003-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003003847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(chloromethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R874RQ16IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Chloride from Tetrahydrofurfuryl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl chloride (THFC), a pivotal chemical intermediate, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its unique structure, combining a stable tetrahydrofuran ring with a reactive primary alkyl chloride.[3] This guide provides a comprehensive technical overview of the predominant synthetic routes for preparing this compound from its parent alcohol, tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derivable from the hydrogenation of furfural.[4][5] We will delve into the mechanistic underpinnings of the key chlorination reactions, present a field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency and product purity.

Introduction and Physicochemical Profile

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid valued for its role as a reactive intermediate.[1][3] Its primary application lies in introducing the tetrahydrofurfuryl moiety into larger molecules via nucleophilic substitution reactions.[4] The parent alcohol, THFA, is a biodegradable, low-cost solvent, positioning THFC as a key derivative in sustainable and green chemistry initiatives.[5]

A thorough understanding of its physical and chemical properties is essential for its synthesis, handling, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3003-84-7 | [1][6][7] |

| Molecular Formula | C₅H₉ClO | [1][7][8] |

| Molecular Weight | 120.58 g/mol | [1][7][8] |

| Appearance | Colorless to slightly yellow clear liquid | [1][3][9] |

| Boiling Point | 150-151 °C (lit.) | [1][2][9] |

| Density | 1.11 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.455 - 1.460 | [1][2][3] |

| Flash Point | 45 °C (lit.) | [9][10] |

| Solubility | Not miscible or difficult to mix with water | [2][3] |

Core Synthetic Methodologies: A Mechanistic Perspective

The conversion of tetrahydrofurfuryl alcohol, a primary alcohol, into its corresponding alkyl chloride is a cornerstone transformation in organic synthesis. This process hinges on converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a more labile species that is readily displaced by a chloride nucleophile. The two most established and industrially relevant methods employ thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[4]

The Thionyl Chloride (SOCl₂) Pathway: The Preferred Route

The reaction of THFA with thionyl chloride is widely regarded as the most efficient and practical method for synthesizing THFC.[4] Its preference is largely due to the nature of its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—which are gaseous and can be easily removed from the reaction mixture, simplifying product purification and driving the equilibrium toward the product.[11][12]

Causality and Mechanism:

The reaction proceeds through a multi-step mechanism, typically in the presence of a tertiary amine base like pyridine to neutralize the generated HCl.[4][13]

-

Nucleophilic Attack: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride.[14]

-

Formation of Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion, yielding the neutral alkyl chlorosulfite ester.[14]

-

Nucleophilic Substitution: The chloride ion, now a potent nucleophile, attacks the carbon atom bearing the chlorosulfite group in a bimolecular nucleophilic substitution (Sₙ2) reaction.[15] This backside attack results in the inversion of stereochemistry if a chiral center were present. The excellent leaving group, composed of sulfur dioxide and another chloride ion, departs, with the stable SO₂ molecule providing a strong thermodynamic driving force.[12]

It is worth noting that in the absence of a base like pyridine, the reaction can sometimes proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, though the Sₙ2 pathway is generally favored for primary alcohols.[13][15][16]

Caption: Mechanism of THFC synthesis via the thionyl chloride pathway.

The Phosphorus Trichloride (PCl₃) Pathway

An alternative, historically significant method for chlorinating primary alcohols involves phosphorus trichloride (PCl₃).[4] While effective, this method is often less favored than the SOCl₂ route for laboratory-scale synthesis due to the nature of its byproduct.

Mechanism and Comparison:

The mechanism is analogous to the SOCl₂ pathway, where the alcohol's oxygen attacks the electrophilic phosphorus atom. Three equivalents of the alcohol react with one equivalent of PCl₃ to produce three equivalents of the alkyl chloride and one equivalent of phosphorous acid (H₃PO₃).

Table 2: Comparison of Primary Synthetic Routes

| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Trichloride (PCl₃) Method |

| Byproducts | SO₂ (gas), HCl (gas, trapped by base) | H₃PO₃ (non-volatile liquid/solid) |

| Purification | Simpler; byproducts are gaseous and easily removed. | More complex; requires separation from phosphorous acid. |

| Stoichiometry | 1:1 ratio of Alcohol:SOCl₂ | 3:1 ratio of Alcohol:PCl₃ |

| Reaction Conditions | Typically low temperatures (0 °C to reflux) to control exothermicity.[4] | Generally requires heating. |

| Overall Efficiency | Often preferred for high yields and clean reactions.[4] | Effective, but workup can be more challenging. |

Field-Proven Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a self-validating system for the laboratory-scale synthesis of this compound. The rationale behind each critical step is provided to ensure reproducibility and safety.

Safety Preamble: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[10][17][18]

Reagents and Equipment:

-

Tetrahydrofurfuryl alcohol (THFA), freshly distilled (1.0 eq)

-

Thionyl chloride (SOCl₂), (1.1 - 1.2 eq)

-

Pyridine, anhydrous (1.1 - 1.2 eq)

-

Diethyl ether, anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

System Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl₂). Causality: The use of dry glassware and a drying tube is critical to prevent the exothermic and violent reaction of thionyl chloride with atmospheric moisture, which would consume the reagent and generate corrosive HCl gas.[13]

-

Initial Charging: Charge the flask with tetrahydrofurfuryl alcohol (1.0 eq) and anhydrous pyridine (1.1 eq). Begin stirring and cool the flask in an ice-water bath to 0-5 °C. Causality: Cooling the initial mixture is essential to manage the highly exothermic reaction that occurs upon addition of thionyl chloride, preventing temperature spikes that could lead to side reactions and reduced yield.[4]

-

Reagent Addition: Add thionyl chloride (1.1 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred, cooled alcohol-pyridine mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition rate maintains thermal control over the reaction. The pyridine simultaneously neutralizes the HCl generated in situ, forming pyridinium chloride and preventing degradation of the acid-sensitive tetrahydrofuran ring.[4][19]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol. Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Monitoring provides empirical evidence that the transformation is complete before proceeding to the workup.

-

Quenching and Extraction: Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Causality: Quenching with ice-water hydrolyzes any remaining thionyl chloride. Diethyl ether is used as the extraction solvent to isolate the organic product from the aqueous phase containing pyridinium salts and other water-soluble species.

-

Washing: Combine the organic extracts and wash sequentially with cold dilute HCl (to remove residual pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Causality: Each washing step serves a specific purification purpose. The acid wash removes the organic base, the bicarbonate wash removes residual acid, and the brine wash begins the drying process by removing bulk water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Causality: Removing all traces of water is crucial before distillation, as water can co-distill with the product or cause bumping.

-

Solvent Removal and Purification: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound. The product is typically collected at 44-45 °C at 13-14 mm Hg.[20] Causality: Distillation is the final purification step, separating the desired product from any non-volatile impurities or higher-boiling side products based on its boiling point.

Caption: Experimental workflow for the synthesis of THFC.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin, eye, and respiratory tract irritation.[17][18][21] Handling requires strict adherence to safety protocols.

Table 3: Summary of Safety Information

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| Flammability | Flammable liquid and vapor (Flash Point: 45 °C). Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. | [9][10][17] |

| Health Hazards | Causes serious eye, skin, and respiratory tract irritation. May cause central nervous system depression. | [3][17][18] |

| Handling | Use only in a well-ventilated area or fume hood. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. | [10][17][21] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8 °C. | [1][3][10] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [7][21] |

Conclusion

The synthesis of this compound from its corresponding alcohol is a well-established and robust chemical transformation. The thionyl chloride method stands out as the superior choice for both laboratory and industrial applications, offering high efficiency, straightforward purification, and reliable outcomes. A deep understanding of the underlying Sₙ2 mechanism and meticulous control over reaction parameters, particularly temperature, are paramount to achieving high yields of pure product. By following the detailed, causality-driven protocol outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery, materials science, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3003-84-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 5. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 3003-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound | 3003-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Page loading... [guidechem.com]

- 11. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionweb.io [reactionweb.io]

- 13. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chembk.com [chembk.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemicalbook.com [chemicalbook.com]

Tetrahydrofurfuryl chloride reactivity and reaction mechanisms

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Tetrahydrofurfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THFC), a colorless to light yellow liquid with the chemical formula C₅H₉ClO, is a versatile and reactive chemical intermediate.[1][2] Its structure, comprising a stable tetrahydrofuran (THF) ring with a reactive chloromethyl group at the 2-position, makes it a valuable building block in organic synthesis.[3] This guide provides a comprehensive exploration of the core reactivity and reaction mechanisms of this compound. We will delve into its synthesis, the nuances of its dominant nucleophilic substitution pathways, competing elimination and ring-opening reactions, and practical experimental considerations. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[4]

Synthesis of this compound: From Bio-renewable Precursors

The primary and most established route to this compound begins with its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA).[3] THFA itself is a significant molecule, often derived from the hydrogenation of furfural, a key platform chemical sourced from renewable lignocellulosic biomass.[3] This connection places THFC within the sphere of green and sustainable chemistry.

The conversion of the primary alcohol group of THFA into a chloride is a classic organic transformation, predominantly achieved through two well-documented methods.

Chlorination with Thionyl Chloride (SOCl₂)

This is the most common laboratory and industrial method for synthesizing THFC. The reaction involves treating THFA with thionyl chloride, often in the presence of a tertiary amine base like pyridine.[3]

-

Mechanism: The reaction proceeds by converting the hydroxyl group into a superior leaving group. The lone pair on the alcohol's oxygen attacks the electrophilic sulfur atom of thionyl chloride. A proton is then removed by the pyridine base, and a subsequent intramolecular SNi (substitution nucleophilic internal) or intermolecular SN2 attack by the chloride ion on the primary carbon displaces what is now an excellent leaving group (chlorosulfite), which decomposes to sulfur dioxide (SO₂) and a chloride ion. The pyridine serves the critical role of neutralizing the HCl gas produced as a byproduct, preventing unwanted side reactions.[3][5]

-

Experimental Considerations: The reaction is highly exothermic and is typically performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize byproduct formation.[3] Precise stoichiometric control is essential for high yields.[3]

Chlorination with Phosphorus Trichloride (PCl₃)

An alternative, historically significant method employs phosphorus trichloride as the chlorinating agent.[3] This reagent is also effective for converting primary alcohols to their corresponding alkyl chlorides. The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a chloride ion in an SN2 reaction.

Modern Catalytic Approaches

Traditional chlorination methods using stoichiometric reagents like SOCl₂ and PCl₃ are effective but generate significant corrosive and toxic waste, presenting challenges in terms of atom economy and environmental impact.[3] Research is increasingly focused on greener, catalytic alternatives. Heterogeneous catalysts, such as solid acid catalysts or supported metal catalysts, offer advantages like easy separation, recyclability, and suitability for continuous flow processes.[3] For instance, systems using Fe-Ba mixed oxides with hydrochloric acid and a green oxidant like hydrogen peroxide are being explored for the chlorination of alcohols, representing a more sustainable pathway.[3]

Core Reactivity: The Dominance of Nucleophilic Substitution (SN2)

As a primary alkyl halide, the reactivity of this compound is overwhelmingly dominated by bimolecular nucleophilic substitution (SN2) reactions.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a wide array of nucleophiles, resulting in the displacement of the chloride ion.[3][6] This reactivity is fundamental to its utility as an alkylating agent, enabling the introduction of the tetrahydrofurfuryl moiety into diverse molecular structures.[3]

References

Spectroscopic Data for Tetrahydrofurfuryl Chloride: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for Tetrahydrofurfuryl chloride (CAS No: 3003-84-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the spectral characteristics of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a five-membered heterocyclic ether with a chloromethyl substituent.[1] Its flexible tetrahydrofuran ring and the presence of a chiral center introduce complexities in its spectral analysis, which this guide will unravel. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Framework: ¹H NMR spectroscopy provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms like oxygen and chlorine deshield nearby protons, shifting their signals downfield.

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[2] A sample concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is typically sufficient for obtaining a high-quality spectrum.[2]

Data Interpretation and Discussion: The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the protons on the tetrahydrofuran ring and the chloromethyl group. The asymmetry introduced by the chloromethyl substituent at the C2 position renders all ring protons diastereotopic and thus chemically non-equivalent, leading to complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5a, H5b | 3.88 - 3.75 | m | - |

| H2 | 4.15 - 4.05 | m | - |

| -CH₂Cl | 3.60 - 3.50 | m | - |

| H3a, H3b, H4a, H4b | 2.10 - 1.60 | m | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that exact chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.

The protons on the carbon bearing the oxygen (H5) are shifted furthest downfield due to the deshielding effect of the ether oxygen. The proton at the chiral center (H2) is also significantly downfield, influenced by both the ring oxygen and the adjacent chloromethyl group. The protons of the chloromethyl group (-CH₂Cl) appear as a multiplet due to coupling with the H2 proton. The remaining ring protons (H3 and H4) resonate in the more upfield region, typical for aliphatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of a carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a spectrometer with a proton-carbon dual probe. For a standard spectrum, a frequency of 100-150 MHz for carbon is typical.

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected chemical shift range for the molecule (e.g., 0-100 ppm).

-

Employ a pulse program with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if needed (though not standard for ¹³C).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the solvent peak (CDCl₃) to δ 77.16 ppm.

Data Interpretation and Discussion: The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~78 |

| C5 | ~68 |

| -CH₂Cl | ~47 |

| C3 | ~29 |

| C4 | ~26 |

Approximate chemical shifts based on typical values for similar structures and data from spectral databases.

The carbon atom at the chiral center (C2) is the most downfield, being attached to both the ring oxygen and the chloromethyl group. The C5 carbon, also bonded to the ring oxygen, appears at a relatively high chemical shift. The carbon of the chloromethyl group is deshielded by the chlorine atom. The remaining two ring carbons, C3 and C4, resonate at higher field, consistent with their aliphatic nature.

Diagram 1: Molecular Structure and NMR Atom Numbering

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the types of bonds present.

Experimental Workflow: Liquid Film IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Data Interpretation and Discussion: The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H stretching (aliphatic) |

| 1470 - 1350 | Medium | C-H bending |

| ~1080 | Strong | C-O-C stretching (ether) |

| 800 - 600 | Strong | C-Cl stretching |

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the CH₂ groups in the molecule. The most diagnostic peak is the strong absorption around 1080 cm⁻¹, which is indicative of the C-O-C stretching of the ether functional group in the tetrahydrofuran ring. The presence of the chlorine atom is confirmed by a strong band in the 800-600 cm⁻¹ region, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Framework: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.[3][4] The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Interpretation and Discussion: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (120.58 g/mol ).[1] Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is driven by the presence of the heteroatoms and the stability of the resulting fragments.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 120/122 | [C₅H₉ClO]⁺ (Molecular Ion) |

| 85 | [C₅H₉O]⁺ (Loss of Cl) |

| 71 | [C₄H₇O]⁺ (Loss of CH₂Cl) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

The most abundant fragment is often observed at m/z 71, resulting from the loss of the chloromethyl radical (•CH₂Cl). This is a favorable fragmentation pathway due to the formation of a stable oxonium ion. Another significant fragment is seen at m/z 85, corresponding to the loss of a chlorine radical (•Cl).

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Simplified fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the ether and alkyl chloride functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic signatures is crucial for ensuring the identity, purity, and quality of this important chemical intermediate.

References

- 1. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. SDBS A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. - References - Scientific Research Publishing [scirp.org]

Tetrahydrofurfuryl chloride as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl chloride (THFC), a colorless to slightly yellow liquid with the chemical formula C₅H₉ClO, is a valuable and versatile building block in the field of organic synthesis.[1][2] Structurally, it features a stable five-membered tetrahydrofuran ring with a reactive chloromethyl group at the 2-position.[3] This unique combination of a stable heterocyclic core and a reactive functional group makes THFC an important intermediate for introducing the tetrahydrofurfuryl moiety into a wide array of molecular architectures.[1][3] Its applications span across the pharmaceutical, agrochemical, and specialty chemical industries, where it contributes to the synthesis of fine chemicals, polymers, and flavor and fragrance compounds.[1][2]

This guide provides a comprehensive overview of this compound, delving into its synthesis, chemical reactivity, and diverse applications. It is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the practical utility and synthetic potential of this important chemical intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-(Chloromethyl)tetrahydrofuran | [4] |

| CAS Number | 3003-84-7 | [1] |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 150-151 °C | [5][6] |

| Density | 1.11 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.455-1.460 | [1][5] |

| Flash Point | 47 °C (116.6 °F) | [7] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [2][5] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the chlorination of its precursor, tetrahydrofurfuryl alcohol. This alcohol is itself derived from the hydrogenation of furfural, a key platform chemical obtained from lignocellulosic biomass, highlighting the potential for a bio-based route to THFC.[3]

Two classical reagents are predominantly used for this transformation: thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[3]

Synthesis via Thionyl Chloride

The reaction of tetrahydrofurfuryl alcohol with thionyl chloride is a widely used laboratory and industrial method.[3] To neutralize the acidic byproducts (HCl and SO₂), a base such as pyridine is often added. The reaction is typically conducted at low temperatures to manage its exothermic nature.[3]

Reaction: C₅H₁₀O₂ + SOCl₂ → C₅H₉ClO + SO₂ + HCl

Synthesis via Phosphorus Trichloride

An alternative, historically significant method involves the use of phosphorus trichloride.[3] This reagent is also effective for converting primary alcohols into their corresponding alkyl chlorides.[3]

Reaction: 3 C₅H₁₀O₂ + PCl₃ → 3 C₅H₉ClO + H₃PO₃

Modern Catalytic Approaches

In line with the principles of green chemistry, modern research is exploring more sustainable and efficient catalytic methods for the synthesis of THFC. These approaches aim to minimize waste and avoid the use of stoichiometric chlorinating agents. One area of investigation involves the use of solid acid catalysts, such as aluminum chloride (AlCl₃) supported on materials like silica.[3] These heterogeneous catalysts can be easily separated and potentially recycled, offering advantages for continuous flow processes.[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its primary alkyl halide nature, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[3] The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion.[3]

Nucleophilic Substitution Reactions

THFC serves as a versatile alkylating agent, enabling the introduction of the tetrahydrofurfuryl group onto a wide range of nucleophilic substrates.[3]

Synthesis of Tetrahydrofurfuryl Amines

The reaction of THFC with ammonia or primary and secondary amines provides a direct route to tetrahydrofurfuryl amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] This reaction proceeds via an Sₙ2 mechanism.[3]

Williamson Ether Synthesis

THFC can be reacted with alkoxides to form ethers, a classic example of the Williamson ether synthesis. This reaction is fundamental in constructing more complex molecules containing the tetrahydrofurfuryl ether moiety.

Esterification

Reaction with carboxylate salts allows for the formation of tetrahydrofurfuryl esters, which have applications in the flavor and fragrance industry.[1]

Ring-Opening Reactions

Under certain conditions, the tetrahydrofuran ring of THFC can undergo ring-opening reactions. For instance, reaction with n-butyllithium can lead to the high-yield synthesis of pent-4-yn-1-ol.[8] Similarly, reaction with lithium metal can produce pent-4-en-1-ol in high yield.[8] These transformations demonstrate the utility of THFC as a precursor to valuable acyclic alcohols.[8] The ring-opening of tetrahydrofurfuryl alcohol, the precursor to THFC, is a key step in the production of valuable diols like 1,5-pentanediol.[9]

Applications in Pharmaceutical and Agrochemical Synthesis

The tetrahydrofurfuryl moiety is a structural motif found in a number of biologically active compounds. THFC's ability to introduce this group makes it a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its use allows for the construction of complex molecular architectures necessary for developing new therapeutic agents and crop protection products.[1]

Use in Polymer Chemistry

This compound is also utilized in the production of specialty polymers.[1] The incorporation of the tetrahydrofurfuryl group can impart desirable properties such as improved flexibility and chemical resistance to polymers used in coatings and adhesives.[1]

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine

This protocol is a representative example of an Sₙ2 reaction using this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Heating mantle

Procedure:

-

To a solution of benzylamine in acetonitrile, add potassium carbonate.

-

Add this compound to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-N-(tetrahydrofuran-2-ylmethyl)amine.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[10][11] It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition.[7][12] Appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing, should be worn to prevent exposure.[7]

In case of a spill: Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[7] Avoid runoff into sewers and waterways.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7] The recommended storage temperature is 2-8°C.[1][5]

Conclusion

This compound stands out as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, combining a stable heterocyclic ring with a reactive chloromethyl group, provides chemists with a powerful tool for constructing a diverse range of molecules. From its fundamental role in nucleophilic substitution reactions to its application in the synthesis of complex pharmaceuticals, agrochemicals, and polymers, THFC continues to be an important intermediate for innovation in chemical manufacturing and product development. As the demand for sustainable chemical processes grows, the development of catalytic and bio-based routes to THFC will further enhance its significance as a key synthetic intermediate.

Visualization of Synthetic Pathways

Caption: Synthetic routes to and key reactions of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 4. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3003-84-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Role of Tetrahydrofurfuryl Chloride in Fine Chemical Synthesis

Abstract

Tetrahydrofurfuryl chloride (THFC), a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of fine chemicals. Its unique structure, featuring a stable tetrahydrofuran ring and a reactive primary alkyl chloride, makes it an invaluable intermediate for introducing the tetrahydrofurfuryl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity, synthesis, and diverse applications of THFC, with a particular focus on its role in the pharmaceutical and agrochemical industries. We will delve into the mechanistic principles governing its reactions, present validated experimental protocols, and discuss the critical safety considerations necessary for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Molecular Profile of this compound

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to pale yellow liquid known for its utility as a reactive intermediate in organic synthesis.[1] Its significance lies in the combination of a polar, cyclic ether (the tetrahydrofuran ring) and a primary alkyl chloride functional group. This structure imparts a unique set of properties, allowing it to act as a potent alkylating agent for a wide range of nucleophiles.[2]

The tetrahydrofuran ring itself is a prevalent structural motif in many natural products and biologically active molecules. Furthermore, its parent alcohol, tetrahydrofurfuryl alcohol (THFA), can be derived from the hydrogenation of furfural, a key platform chemical obtained from renewable lignocellulosic biomass, positioning THFC within the sphere of sustainable chemistry research.[2] This guide will elucidate the chemical principles that make THFC a cornerstone reagent for constructing complex chemical entities.

Physicochemical Properties

A clear understanding of THFC's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3003-84-7 | [1][3] |

| Molecular Formula | C₅H₉ClO | [1][4] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1][5] |

| Boiling Point | 150-151 °C | [1][3] |

| Density | ~1.11 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.455 - 1.460 | [1][3] |

| Solubility | Soluble in water and common organic solvents | [5] |

| Storage Conditions | Store at 2-8 °C in a cool, dry, well-ventilated area | [1][5] |

Core Reactivity and Mechanistic Pathways

The synthetic utility of THFC is overwhelmingly dictated by the reactivity of the C-Cl bond. As a primary alkyl halide, its reactions are dominated by nucleophilic substitution, making it an excellent agent for introducing the tetrahydrofurfuryl group.[2]

The SN2 Reaction: The Workhorse Mechanism

The primary pathway for reactions involving THFC is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] In this process, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine atom from the side opposite to the leaving group (the chloride ion). This "backside attack" proceeds through a single, high-energy transition state, resulting in the displacement of the chloride ion and an inversion of stereochemistry at the reaction center.[2]

The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon center, which allows for easy access by the incoming nucleophile. A wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be effectively alkylated using THFC.

Caption: General Sₙ2 reaction mechanism of this compound (R-CH₂-Cl).

Considerations for Reactivity

While the Sₙ2 reaction is predominant, the reactivity of THFC is somewhat moderated compared to other alkyl halides like benzyl chloride. The adjacent oxygen atom in the ring can exert an inductive electron-withdrawing effect, slightly reducing the electrophilicity of the carbon center. Consequently, reactions may sometimes require more forcing conditions, such as elevated temperatures, the use of stronger nucleophiles, or longer reaction times to achieve high yields.[2] Although less common for a primary halide, SN1-type reactions have been observed with similar structures like furfuryl chloride, where the heteroatom can stabilize the resulting carbocation intermediate through resonance.[6]

Synthesis of this compound

The most prevalent and industrially established method for producing THFC is through the chlorination of its corresponding alcohol, Tetrahydrofurfuryl alcohol (THFA).[2] This conversion relies on standard organic chemistry transformations.

Established Chlorination Methods

Two classical reagents are primarily employed for this transformation:

-

Thionyl Chloride (SOCl₂): This is a highly effective method, often preferred for its clean reaction profile.[2] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. The reaction is often performed in the presence of a tertiary amine base, such as pyridine, to neutralize the HCl generated, preventing unwanted side reactions.[2]

-

Phosphorus Trichloride (PCl₃): An alternative, historically significant method involves using PCl₃ as the chlorinating agent. This reagent is also effective for converting primary alcohols to their corresponding chlorides.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 3. This compound | 3003-84-7 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. Furfuryl chloride can undergo substitution by both SN2 and SN1 me... | Study Prep in Pearson+ [pearson.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tetrahydrofurfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl chloride (THFC), a versatile intermediate in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility as a building block for introducing the tetrahydrofurfuryl moiety into more complex molecules makes it an invaluable tool for the modern chemist.[3] However, its reactivity is coupled with inherent hazards that demand a thorough understanding and meticulous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a flammable liquid and vapor that can cause serious irritation to the eyes, skin, and respiratory system.[4][5][6][7] Inhalation of vapors may lead to dizziness, suffocation, and central nervous system depression, while ingestion can result in gastrointestinal irritation and potential cardiac disturbances.[4] A comprehensive understanding of its hazard profile is the first line of defense.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][6][7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][6] |

Physical and Chemical Properties

A firm grasp of THFC's physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | [1][4][6] |

| Molecular Weight | 120.58 g/mol | [1][4][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][4][8] |

| Boiling Point | 150-151 °C (at 760 mmHg) | [4][8] |

| Flash Point | 47 °C (116.6 °F) | [4][8] |

| Density | 1.11 g/cm³ (at 25 °C) | [4][8] |

| Vapor Density | 4.15 (Air = 1) | [4] |

| Solubility | Not miscible or difficult to mix with water | [2][8] |

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is non-negotiable when handling this compound.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are paramount. All operations involving THFC should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[9] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[4] Electrical equipment, including stirring plates and vacuum pumps, must be intrinsically safe or explosion-proof to mitigate the risk of ignition.[5]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4][10] A face shield should be worn in situations where there is a higher risk of splashing.[7]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[4][10] Regularly inspect gloves for signs of degradation or perforation. Protective clothing, such as a lab coat, is also required.[4][10]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4][10]

Caption: Hierarchy of controls for managing exposure to this compound.

Standard Operating Procedures: A Blueprint for Safety

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risks.

Handling and Storage

-

Grounding and Bonding: Always ground and bond containers when transferring this compound to prevent the buildup of static electricity, which could serve as an ignition source.[4][5]

-

Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a "flammables area".[4] Keep away from sources of ignition and incompatible substances such as strong bases and strong oxidizing agents.[4][10] Recommended storage temperature is 2-8°C.[1][8]

Spill Management and Waste Disposal

Prompt and appropriate action is crucial in the event of a spill.

-

Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[4][10]

-

Large Spills: Evacuate the area and prevent the spread of the spill. Use a vapor-suppressing foam to reduce the emission of flammable vapors.[4]

-

Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4][7] Do not dispose of it down the drain.[5]

Caption: Workflow for responding to a this compound spill.

Emergency Procedures: Preparedness and Response

In the event of an exposure, immediate and correct first aid is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Fire Fighting

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4][10] Do not use a straight stream of water as it may be ineffective and spread the fire.[10]

-

Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][10] During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[4] Containers may explode when heated.[4]

Reactivity and Incompatibilities: A Proactive Approach

This compound's reactivity is central to its synthetic utility, but it also presents potential hazards. As a primary alkyl halide, its chemistry is dominated by nucleophilic substitution reactions, typically following an SN2 pathway.[3]

Incompatible Materials

-

Strong Bases: Can promote elimination reactions or other undesired side reactions.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][10]

Hazardous Decomposition Products

Under thermal decomposition or combustion, this compound can produce hazardous substances including carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4][10]

Conclusion

The responsible use of this compound in research and development is predicated on a foundation of comprehensive safety knowledge and unwavering adherence to established protocols. By internalizing the principles outlined in this guide—from thorough hazard assessment and the diligent use of controls and PPE to preparedness for emergencies—scientists can confidently and safely harness the synthetic potential of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. guidechem.com [guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(3003-84-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

exploring the use of Tetrahydrofurfuryl chloride in polymer chemistry

An In-Depth Technical Guide to the Application of Tetrahydrofurfuryl Chloride in Polymer Chemistry

Executive Summary

This compound (THFC), a versatile heterocyclic compound, serves as a pivotal intermediate in the synthesis of advanced polymers.[1][2] Its unique structure, combining a reactive primary alkyl chloride with a stable tetrahydrofuran ring, allows for its strategic incorporation into polymer backbones and side chains.[3] This guide, intended for researchers and chemical engineers, elucidates the core principles of utilizing THFC in polymer design. We will explore its fundamental reactivity, detailed protocols for monomer synthesis and subsequent polymerization, and the resultant properties these polymers exhibit, such as enhanced flexibility and chemical resistance.[1][4] The narrative emphasizes the causality behind experimental choices, providing a framework for developing novel materials with tailored functionalities.

Core Principles of this compound: A Synthon's Profile

This compound, systematically named 2-(chloromethyl)tetrahydrofuran, is a colorless to light yellow liquid that acts as a powerful building block in organic and polymer synthesis.[1][2] Its utility stems from the dual nature of its structure: a reactive C-Cl bond ripe for nucleophilic substitution and a chemically stable ether ring that imparts specific physical properties to a polymer chain.

Physicochemical Properties

Understanding the fundamental properties of THFC is critical for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 3003-84-7 | [1][2][5] |

| Molecular Formula | C₅H₉ClO | [1][5] |

| Molecular Weight | 120.58 g/mol | [1][5] |

| Appearance | Colorless to slightly yellow clear liquid | [1][6] |

| Boiling Point | 150-151 °C | [7][8] |

| Density | ~1.11 g/mL at 25 °C | [1][7][8] |

| Refractive Index | n20/D ~1.455 | [7][8] |

| Solubility | Soluble in water, miscible with many organic solvents | [2][3] |

| Flash Point | 47 °C (116.6 °F) | [8][9] |

Fundamental Reactivity

The primary reactivity of THFC is dominated by the electrophilic carbon adjacent to the chlorine atom, making it an excellent substrate for bimolecular nucleophilic substitution (Sɴ2) reactions.[3] This allows for the covalent attachment of the tetrahydrofurfuryl moiety to a wide array of nucleophiles, including alcohols, amines, and thiols, thereby creating functionalized molecules that can serve as monomers.[3] The presence of the ether oxygen in the ring can have a modest inductive effect, making the chlorine slightly less reactive than in a simple alkyl chloride, a factor that must be considered when designing reaction conditions.[3]

Critical Safety and Handling Protocols

As a flammable and irritant chemical, rigorous adherence to safety protocols is non-negotiable when working with this compound.[8][9][10][11]

Hazard Summary:

-

Flammability: Flammable liquid and vapor.[9][10][11] Keep away from heat, sparks, and open flames.[9][11][12]

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10][11]

-

Toxicity: Avoid ingestion and inhalation.[9]

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle THFC inside a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge.[9][12] Use spark-proof tools and explosion-proof equipment.[9]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[9][12] Keep the container tightly closed and store at recommended temperatures (often 2-8°C).[1][2][8]

-

Spill Management: In case of a spill, remove all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[9] Prevent runoff into waterways.[9]

-

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Empty containers may retain product residue and can be hazardous.[9]

THFC as a Precursor to Functional Monomers

The true power of THFC in polymer chemistry lies in its role as an intermediate to create monomers with desired functionalities.[2][3][4] By reacting THFC with molecules containing a nucleophilic group and a polymerizable moiety, the tetrahydrofurfuryl group can be appended to a monomer structure.

Mechanistic Pathway: Monomer Synthesis via Sɴ2 Reaction

The synthesis of monomers from THFC typically follows an Sɴ2 pathway. A nucleophile (Nu⁻) attacks the carbon atom bonded to chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. This is the cornerstone reaction for introducing the tetrahydrofurfuryl group.

Caption: Sɴ2 synthesis of a functional monomer from THFC.

Experimental Protocol: Synthesis of Tetrahydrofurfuryl Acrylate (THFA)

This protocol describes a representative synthesis of Tetrahydrofurfuryl Acrylate, a common UV-curable monomer, using THFC as a precursor via an intermediate alcohol step. The more direct synthesis involves esterification of tetrahydrofurfuryl alcohol, which itself is readily derived.[3]

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Charge the flask with acrylic acid and a suitable base (e.g., triethylamine) in a solvent like THF.

-

Addition of THFC: Dissolve this compound in THF and add it dropwise to the flask from the dropping funnel at 0°C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess acrylic acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Tetrahydrofurfuryl Acrylate.

Polymerization Strategies and Mechanisms

While THFC itself is not typically polymerized directly, the monomers derived from it are amenable to various polymerization techniques. The choice of method depends on the nature of the polymerizable group introduced.

Conceptual Framework: Cationic Ring-Opening Polymerization (CROP)

To understand the behavior of the tetrahydrofuran moiety, it is instructive to examine the Cationic Ring-Opening Polymerization (CROP) of Tetrahydrofuran (THF) itself.[13][14] This process is initiated by strong electrophiles, such as Brønsted or Lewis acids, which activate the ether oxygen, leading to ring cleavage and propagation.[13][15] The resulting polymer, polytetrahydrofuran (PTHF), is a valuable polyether. While monomers like THFA do not undergo CROP at the side chain, this mechanism is fundamental to the chemistry of the five-membered ether ring system.

Caption: Conceptual workflow for Cationic Ring-Opening Polymerization of THF.

Experimental Protocol: Free-Radical Polymerization of Tetrahydrofurfuryl Acrylate (THFA)

-

Preparation: In a Schlenk flask, dissolve the synthesized and purified THFA monomer and a radical initiator (e.g., Azobisisobutyronitrile, AIBN) in an anhydrous solvent such as toluene or dioxane.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Immerse the sealed flask in an oil bath preheated to the appropriate temperature for the initiator (e.g., 60-80°C for AIBN). Allow the reaction to proceed for a set time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

-

Termination & Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexane, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.

Properties and Applications of THFC-Derived Polymers

The incorporation of the tetrahydrofurfuryl group into a polymer imparts a unique combination of properties that are valuable in high-performance applications.

-

Improved Flexibility and Adhesion: The flexible ether-containing ring acts as an internal plasticizer, reducing the glass transition temperature (Tg) and increasing the flexibility of the polymer chain. This is highly desirable in coatings and adhesives.[1][4]

-

Enhanced Chemical Resistance: The stable, saturated tetrahydrofuran ring contributes to good chemical resistance, making these polymers suitable for protective coatings and linings.[1][4]

-

Specialty Applications: THFC-derived materials are used in the formulation of specialty polymers, surfactants, and polymer additives.[1] They also serve as building blocks in the synthesis of fine chemicals for the pharmaceutical and agrochemical industries.[1][3][7]

Conclusion and Future Outlook

This compound is a potent and versatile synthon in polymer chemistry. Its primary value is not as a direct monomer but as a crucial intermediate for crafting functional monomers that can be tailored for specific polymerization methods and applications. The ability to introduce the flexible and stable tetrahydrofurfuryl moiety allows for the precise tuning of polymer properties, particularly for advanced coatings, adhesives, and specialty elastomers. Future research will likely focus on developing more sustainable synthetic routes to THFC, potentially from biomass-derived furfural, and exploring the full potential of its derivatives in fields such as biomedical materials and advanced composites.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 3003-84-7 | Benchchem [benchchem.com]

- 4. wiche.edu [wiche.edu]

- 5. This compound [webbook.nist.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 3003-84-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 15. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tetrahydrofurfuryl Chloride: A Versatile Building Block in Modern Agrochemical Synthesis

Abstract

Tetrahydrofurfuryl chloride (THFC), a reactive organochlorine compound derived from the biomass precursor furfural, has emerged as a pivotal intermediate in the synthesis of advanced agrochemicals.[1][2][3] Its unique structural and physicochemical properties, particularly the presence of a stable tetrahydrofuran (THF) ring, allow for the strategic modification of lead compounds to enhance solubility, systemic movement, and biological efficacy.[4] This guide provides an in-depth exploration of THFC's role in agrochemical development, detailing its synthesis, reactivity, and application in creating novel fungicides, herbicides, and insecticides. We will examine the underlying chemical principles, provide validated experimental protocols, and illustrate key synthetic pathways, offering researchers and development professionals a comprehensive resource for leveraging this valuable synthon.

Introduction: The Strategic Value of the Tetrahydrofurfuryl Moiety

In the quest for more effective and environmentally benign crop protection agents, the design of active ingredients often hinges on the selection of appropriate molecular building blocks. This compound (C₅H₉ClO), a colorless to pale yellow liquid, is one such critical building block.[4][5] Its significance stems from the reactive chloromethyl group attached to a stable, five-membered tetrahydrofuran ring.[1]

This structure is particularly advantageous for several reasons:

-

Bio-based Origins: The parent compound, tetrahydrofurfuryl alcohol (THFA), is produced via the catalytic hydrogenation of furfuryl alcohol, which is derived from furfural.[6] Furfural itself is a platform chemical sourced from renewable agricultural biomass like corncobs and sugarcane bagasse, positioning THFC as a component in more sustainable chemical synthesis pathways.[1]

-

Enhanced Physicochemical Properties: The incorporation of the tetrahydrofurfuryl moiety can significantly alter the properties of a parent molecule. The cyclic ether structure often improves the solubility of active ingredients in both aqueous and organic media, a critical factor for formulation and bioavailability in plants.[4][6]

-

Versatile Reactivity: As a primary alkyl halide, THFC is an excellent alkylating agent, readily participating in nucleophilic substitution reactions to introduce the tetrahydrofurfuryl group into a wide range of molecular scaffolds.[1]